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molecular formula C7H13ClO2 B3037041 Chloromethyl 2-ethylbutanoate CAS No. 40930-71-0

Chloromethyl 2-ethylbutanoate

Cat. No. B3037041
M. Wt: 164.63 g/mol
InChI Key: AAACXXOAKLEEOX-UHFFFAOYSA-N
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Patent
US07795243B2

Procedure details

2-Ethyl butyric acid chloromethyl ester (700 g) was dissolved in acetone (3 L). To this solution was added sodium iodide (1.0 kg). The resulting reaction mixture was heated at reflux until reaction completion (2 h (hours), monitored by GC). The solution was then cooled to ambient temperature where tert-butyl methyl ether (7 L) and 5% aqueous sodium thiosulfate (4 L) were added. The phases were separated and the organic phase was washed with aqueous sodium thiosulfate (4 L), low pyrogen water (4 L) and 10% sodium chloride solution (4 L). The organic layer was dried over magnesium sulfate (350 g), filtered, and the filter cake was washed with tert-butyl methyl ether (2×0.7 L). The filtrate was evaporated to a small volume (ca. 2 L) to give 2-ethyl butyric acid iodomethyl ester, as a solution in tert-butyl methyl ether.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
7 L
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][O:3][C:4](=[O:10])[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7].[I-:11].[Na+].COC(C)(C)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>CC(C)=O>[I:11][CH2:2][O:3][C:4](=[O:10])[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
ClCOC(C(CC)CC)=O
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
7 L
Type
reactant
Smiles
COC(C)(C)C
Name
sodium thiosulfate
Quantity
4 L
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until reaction completion (2 h (hours), monitored by GC)
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium thiosulfate (4 L), low pyrogen water (4 L) and 10% sodium chloride solution (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate (350 g)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with tert-butyl methyl ether (2×0.7 L)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to a small volume (ca. 2 L)

Outcomes

Product
Name
Type
product
Smiles
ICOC(C(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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